2-amino-N-(3,4-difluorophenyl)acetamide hydrochloride
Overview
Description
2-amino-N-(3,4-difluorophenyl)acetamide hydrochloride is a biochemical used in proteomics research . It has a molecular formula of C8H8F2N2O•HCl and a molecular weight of 222.62 .
Molecular Structure Analysis
The molecular structure of 2-amino-N-(3,4-difluorophenyl)acetamide hydrochloride consists of a central carbon atom bonded to an amine group (NH2), an acetyl group (C=O), and a 3,4-difluorophenyl group . The hydrochloride indicates that a hydrogen chloride (HCl) is added to the compound .Physical And Chemical Properties Analysis
2-amino-N-(3,4-difluorophenyl)acetamide hydrochloride has a molecular weight of 222.62 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available resources.Scientific Research Applications
Structural Analysis
- Structural Properties : Compounds similar to 2-amino-N-(3,4-difluorophenyl)acetamide hydrochloride exhibit specific structural characteristics. For instance, certain derivatives are "near 'V' shaped" with specific angles between aromatic planes, contributing to their molecular structure and potential interactions (Boechat et al., 2011).
Chemical Synthesis and Characterization
- Synthesis Techniques : The synthesis of related compounds involves various chemical reactions and rearrangements. For example, the synthesis of 4-Choloro-2-hydroxyacetophenone from 3-aminophenol involves multiple steps like acetylation and methylation (Teng Da-wei, 2011).
- Chemoselective Acetylation : Specific methods, such as chemoselective monoacetylation using Novozym 435 as a catalyst, have been employed in the synthesis of derivatives. This process is crucial for producing intermediates used in synthesizing antimalarial drugs (Magadum & Yadav, 2018).
Potential Biological and Pharmacological Applications
- Neuroprotective Actions : Derivatives of 2-amino-N-(3,4-difluorophenyl)acetamide hydrochloride, such as 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride, have shown neuroprotective properties in animal models of hypoxia and global ischemia (Palmer et al., 1995).
- Anticonvulsant Efficacy : Similar compounds have demonstrated anticonvulsant efficacy in rodent models, providing insights into potential medical applications for neurological disorders (Palmer et al., 1995).
Molecular Docking and Analysis
- Molecular Docking Studies : Studies involving molecular docking analysis of derivatives have been conducted to explore their potential as anticancer drugs. These studies assess the compounds' interaction with specific receptors and their structural behavior (Sharma et al., 2018).
properties
IUPAC Name |
2-amino-N-(3,4-difluorophenyl)acetamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O.ClH/c9-6-2-1-5(3-7(6)10)12-8(13)4-11;/h1-3H,4,11H2,(H,12,13);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYLGAUTOVJQSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CN)F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(3,4-difluorophenyl)acetamide hydrochloride | |
CAS RN |
1046757-30-5 | |
Record name | Acetamide, 2-amino-N-(3,4-difluorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1046757-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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